

Introduction: The Significance of the Caged Phosphite Structure

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Compound of Interest

Compound Name: *Trimethylolpropane phosphite*

CAS No.: 824-11-3

Cat. No.: B1217909

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Trimethylolpropane phosphite (EtCage) is a white, crystalline solid at room temperature, a physical characteristic that distinguishes it from many other common phosphites like trimethyl phosphite, which are liquids.^[1] This difference is a direct consequence of its rigid bicyclic, or "caged," structure, which allows for more efficient molecular packing in the solid state.^[1] This caged framework, with a phosphorus atom at one bridgehead, imparts a constrained geometry, resulting in a small ligand cone angle (101°) and specific electronic properties that make it a valuable ligand in organometallic chemistry and a useful stabilizer in polymer science.^{[2][3][4]}

To fully understand and predict the reactivity, stability, and ligand behavior of **trimethylolpropane phosphite**, a precise knowledge of its three-dimensional structure at the atomic level is essential. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for obtaining this information. This guide details the complete workflow, from synthesis and crystallization to data analysis and structural interpretation, using the experimentally solved structure of the methyl- analog as a precise and verifiable example.^{[5][6]}

Table 1: Physicochemical and Spectroscopic Properties of Trimethylolpropane Phosphite

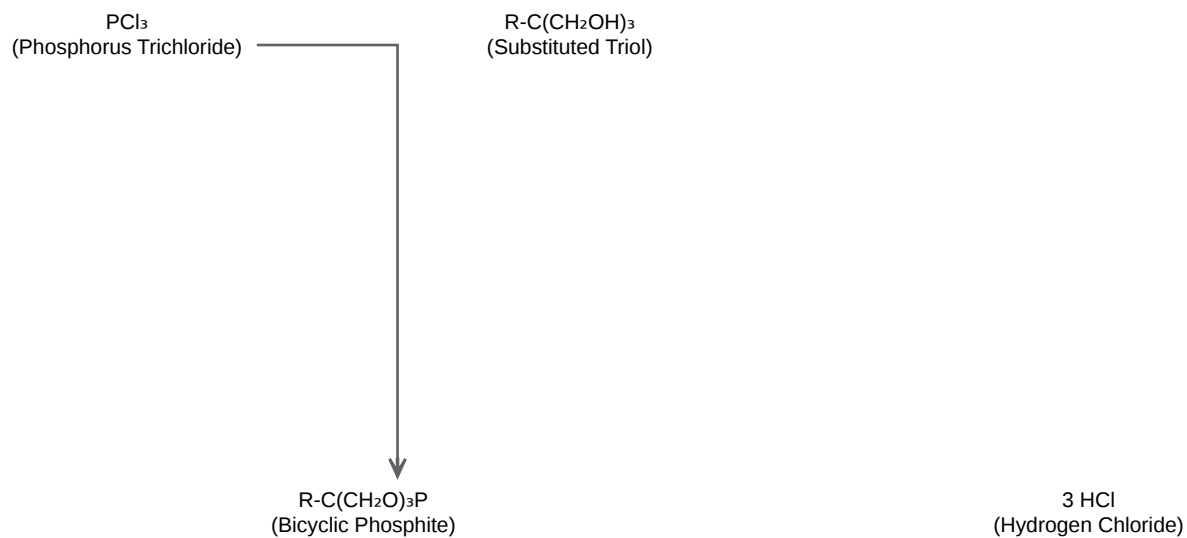
Property	Value	Source
Systematic Name	4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane	[3][4]
CAS Number	824-11-3	[3]
Molecular Formula	C ₆ H ₁₁ O ₃ P	[1]
Molecular Weight	162.12 g/mol	[1]
Appearance	White to off-white crystalline solid	[4]
Melting Point	53.0 to 58.0 °C	[1]
³¹ P NMR (ppm)	δ 120-140	[1]
IR (cm ⁻¹)	1000-1050 (P-O-C stretch)	[1]
Mass Spec (m/z)	162 (M ⁺)	[1]

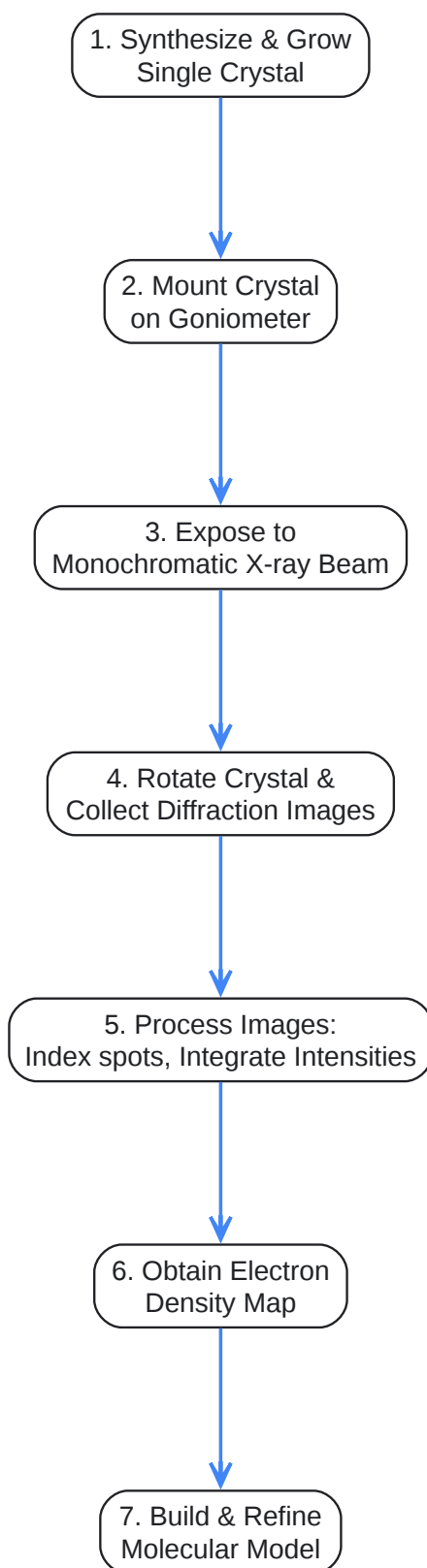
Part 1: Material Synthesis and High-Purity Crystallization

The foundation of a successful crystal structure analysis is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The protocol must be designed not just to produce the compound, but to produce it in a state that is amenable to forming a well-ordered lattice.

Synthesis of Bicyclic Phosphites

The synthesis of 4-substituted-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octanes is reliably achieved through the reaction of a corresponding triol with phosphorus trichloride.[3] This is a nucleophilic substitution reaction where the hydroxyl groups of the triol displace the chloride ions from PCl₃.





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Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection

- **Crystal Selection & Mounting:** A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope, ensuring it is free of cracks or defects. It is mounted on a glass fiber or loop and placed on a goniometer head in the X-ray diffractometer.
- **Data Collection:** The crystal is cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction spots. The goniometer rotates the crystal to numerous orientations relative to the X-ray beam, and a detector collects the diffraction images for each orientation.
 - **Self-Validating System:** Modern diffractometers automatically determine the unit cell and crystal lattice type from the first few frames. If the predicted pattern of spots does not match the observed pattern as the crystal rotates, it indicates a problem (e.g., a twinned crystal or phase transition), providing immediate feedback on data quality.

Crystallographic Data for 4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane

The following table summarizes the authoritative crystallographic data obtained from the published structure of the methyl analog, which serves as a robust model for the ethyl derivative. [5]

Parameter	Value
Chemical Formula	C₅H₉O₃P
Formula Weight	148.10
Crystal System	Orthorhombic
Space Group	Pnma
a (Å)	10.3952 (7)
b (Å)	6.3053 (4)
c (Å)	10.5190 (7)
α, β, γ (°)	90, 90, 90
Volume (Å ³)	688.71 (8)
Z (molecules/cell)	4
Calculated Density (g/cm ³)	1.429
Radiation type	Mo Kα
Temperature (K)	150

| Final R-factor (R1) | 0.046 |

Part 3: Structure Solution, Refinement, and Interpretation

The collected diffraction data (a set of intensities and positions) are computationally processed to solve the "phase problem" and generate an electron density map. A molecular model is then built into this map and refined to best fit the experimental data.

Structural Insights from the Methyl Analog

The solved structure of 4-methyl-2,6,7-trioxa-1-phospha-bicyclo[2.2.2]octane reveals the definitive features of this caged system. [5][6]

- Bicyclo[2.2.2] Framework: The molecule possesses the expected rigid, high-symmetry bicyclic structure. [5]* Boat Conformation: The three six-membered P-O-C-C-C-O rings that make up the cage each adopt a distinct boat conformation. [5]* Constrained Geometry: The geometry around the phosphorus atom is highly constrained by the cage. The O—P—O bond angles are significantly compressed compared to acyclic phosphites. This enforced geometry is a primary determinant of the ligand's electronic properties and coordination behavior.

Caption: Molecular graph of 4-methyl-2,6,7-trioxa-1-phospha-bicyclo[2.2.2]octane.

Table 2: Key Bond Distances and Angles (from Methyl Analog)

Bond / Angle	Value	Significance
P—O (Å)	1.613 (2) – 1.616 (2)	Uniform P-O bond lengths indicate a symmetric electronic environment around the phosphorus atom.
O—P—O (°)	100.17 (9) – 101.34 (10)	These angles are significantly compressed from the ideal tetrahedral angle (109.5°), a direct result of the rigid bicyclic structure. This strain influences the hybridization and nucleophilicity of the phosphorus lone pair.
C—C—C (°)	107.99 (17) – 109.08 (18)	Angles at the bridgehead carbon are close to ideal tetrahedral, indicating less strain at this end of the cage.

Data sourced from Said, M. A., et al. (2016). [5]

Conclusion

The crystal structure analysis of bicyclic phosphites, exemplified by the detailed study of 4-methyl-2,6,7-trioxa-1-phospha-bicyclo[2.2.2]octane, provides indispensable insights into their molecular architecture. The entire process, from targeted synthesis and meticulous crystallization to precise X-ray diffraction and computational refinement, forms a self-validating workflow that yields an unambiguous three-dimensional model. The analysis confirms a rigid, caged structure with constrained bond angles at the phosphorus center, which rationally explains the unique physical properties and chemical behavior of **trimethylolpropane phosphite** and its analogs. This structural knowledge is foundational for professionals in catalysis, polymer science, and drug design, enabling the rational design of new materials and molecules with tailored properties.

References

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